molecular formula C18H13ClN4OS B2884265 6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide CAS No. 893981-18-5

6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide

Cat. No. B2884265
CAS RN: 893981-18-5
M. Wt: 368.84
InChI Key: JTMRYKBNZLFMRS-UHFFFAOYSA-N
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Description

The compound “6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide” is a complex organic molecule. It belongs to the class of compounds known as thiazoles . Thiazoles are heterocyclic compounds that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They have been found in many potent biologically active compounds and have diverse bioactivities .


Synthesis Analysis

The synthesis of similar compounds, such as imidazo[1,2-a]pyridines, has been achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally friendly. It is also reasonably fast, very clean, high yielding, and requires simple workup .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 . Other methods have included treating 2-aminopyridines with α-haloketones in polar organic solvents .

Scientific Research Applications

Anti-inflammatory and Analgesic Agent

This compound has been evaluated for its potential use as an anti-inflammatory and analgesic agent. The pharmacological evaluation of related derivatives has shown significant activities in these areas, suggesting that this compound may also possess similar properties .

Ulcerogenic Activity Modulation

The structural similarity to compounds with low ulcerogenic and irritative action on the gastrointestinal mucosa indicates that this compound could be developed to minimize gastrointestinal side effects commonly associated with nonsteroidal anti-inflammatory drugs (NSAIDs) .

Lipid Peroxidation Inhibition

Research on similar molecules has demonstrated the ability to inhibit lipid peroxidation, which is a process that can lead to cell damage and is involved in various diseases. This compound could be explored for its efficacy in reducing lipid peroxidation .

Anticancer Activity

Compounds with the imidazo[2,1-b][1,3]thiazole moiety have been associated with anticancer activities. This suggests that our compound of interest could be investigated for potential use in cancer treatment or as a lead compound for developing new anticancer drugs .

Antimicrobial Properties

The imidazo[2,1-b]thiazole core is known to possess antimicrobial properties. Therefore, this compound could be researched further for its effectiveness against various bacterial and fungal strains .

Tuberculosis Treatment

Recent developments have indicated that imidazo[1,2-a]pyridine analogues show promise in treating tuberculosis. Given the structural similarities, this compound might be a candidate for tuberculosis drug development .

COX-2 Inhibitor Development

The compound’s potential to act as a COX-2 inhibitor could be explored. This would be particularly beneficial in developing drugs that retain anti-inflammatory efficacy while avoiding the cardiovascular risks associated with selective COX-2 inhibitors .

Synthesis of Neo-nicotinoid Insecticides

Lastly, the compound could serve as a key intermediate in the synthesis of neo-nicotinoid insecticides, which are a class of potent insecticides .

Future Directions

The future directions for the study of “6-chloro-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. Given the diverse bioactivities of thiazole derivatives , this compound could be a promising candidate for drug development.

properties

IUPAC Name

6-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4OS/c1-11-10-25-18-22-15(9-23(11)18)12-3-2-4-14(7-12)21-17(24)13-5-6-16(19)20-8-13/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMRYKBNZLFMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC(=CN12)C3=CC(=CC=C3)NC(=O)C4=CN=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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